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molecular formula C13H20N2O3S B8712335 tert-Butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(thiazol-2-yloxy)piperidine-1-carboxylate

Cat. No. B8712335
M. Wt: 284.38 g/mol
InChI Key: RHANAIUBTWJSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562978B1

Procedure details

By a similar manner to Reference Example 44, 1-tert-butoxycarbonyl-4-hydroxypiperidine (1.01 g, 5.0 mmol) was reacted with 2-bromothiazole (0.59 mL, 6.5 mmol) to give the titled compound as pale yellow oily substance (189 mg, 13%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[C:16]1[S:17][CH:18]=[CH:19][N:20]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:16]2[S:17][CH:18]=[CH:19][N:20]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
0.59 mL
Type
reactant
Smiles
BrC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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